REACTION_CXSMILES
|
[C:1]([O:8]CC)(=[O:7])[C:2]([O:4]CC)=O.[O-:11][CH2:12]C.[Na+].CO[CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:19]>C(O)C>[CH3:12][O:11][C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:18](=[O:19])[CH2:17][C:2](=[O:4])[C:1]([OH:8])=[O:7] |f:1.2|
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Name
|
|
Quantity
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16 g
|
Type
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reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at ambient temperature overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The resulting solution was concentrated to approximately 50 mL on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
by partitioning between diethyl ether (100 mL) and water (250 mL)
|
Type
|
CUSTOM
|
Details
|
to give a suspension with a fine white precipitate, which
|
Type
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TEMPERATURE
|
Details
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was heated at 100° C. for 5-10 minutes
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Duration
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7.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice bath for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight under high vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C(CC(C(=O)O)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |